molecular formula C24H22N2O3 B2944077 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide CAS No. 1448047-36-6

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide

Cat. No.: B2944077
CAS No.: 1448047-36-6
M. Wt: 386.451
InChI Key: KTHXWGRHCIXKPZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide is a synthetic benzamide derivative featuring a 1-methylindole moiety linked via a hydroxylethyl chain to a 4-phenoxy-substituted benzamide group.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-26-16-21(20-9-5-6-10-22(20)26)23(27)15-25-24(28)17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-14,16,23,27H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXWGRHCIXKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It has shown potential as a bioactive compound in biological studies, particularly in enzyme inhibition. Medicine: Research is ongoing to explore its use in pharmaceuticals, including potential anticancer and anti-inflammatory properties. Industry: It may be used in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate a biological pathway.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent Indole Substituent Ethyl Chain Features Key Functional Groups
Target Compound 4-Phenoxy 1-Methyl Hydroxyl at C2 Amide, hydroxyl, phenoxy
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl None Hydroxyl, geminal dimethyl N,O-bidentate directing
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide 4-Methoxy None (unmethylated) No hydroxyl Amide, methoxy
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Fluorinated biphenyl None (unmethylated) Propanamide chain Fluorine, amide, biphenyl

Key Observations:

Indole Methylation: The target compound’s 1-methylindole group (vs.

Fluorinated biphenyl in may enhance binding affinity through hydrophobic or dipolar interactions.

Ethyl Chain Modifications :

  • The hydroxyl group in the target’s ethyl chain (absent in ) enables hydrogen bonding and metal coordination, similar to the N,O-bidentate directing group in , which is critical for catalytic applications.

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